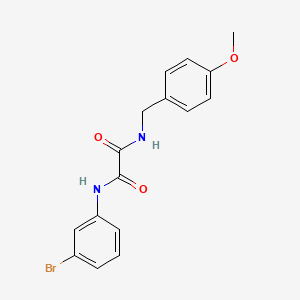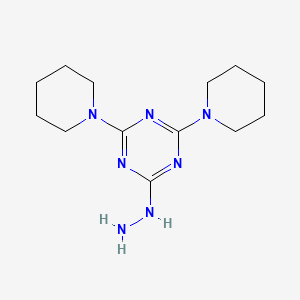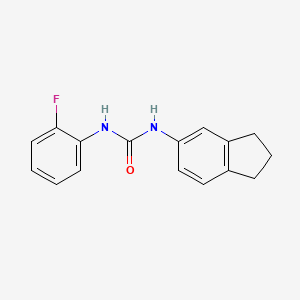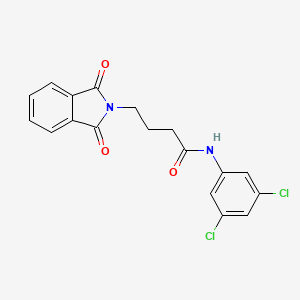
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BMB-4, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been developed for its potential use in cancer research. BMB-4 is known to inhibit the growth of cancer cells by targeting a specific protein called Hsp90.
Mécanisme D'action
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is known to bind to the ATP-binding site of Hsp90, which is essential for its function. This binding disrupts the interaction between Hsp90 and its client proteins, leading to their degradation. The degradation of these proteins ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of cancer. In addition, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for Hsp90. This allows researchers to study the role of Hsp90 in cancer cell growth and survival. However, one of the limitations of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is its toxicity. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to be toxic to normal cells at high concentrations, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to develop more potent and selective Hsp90 inhibitors that have lower toxicity. Another direction is to study the combination of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide involves several steps, starting with the reaction of 3-bromophenylboronic acid and 4-methoxybenzylamine to form the intermediate compound. This intermediate is then coupled with ethylenediamine and the resulting product is purified to obtain N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the Hsp90 protein, which is involved in the folding and stabilization of many proteins that are essential for cancer cell growth and survival. By inhibiting Hsp90, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide disrupts the function of these proteins and leads to cell death.
Propriétés
IUPAC Name |
N'-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIVYBORIXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
